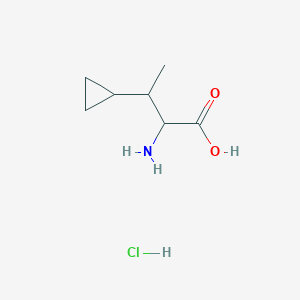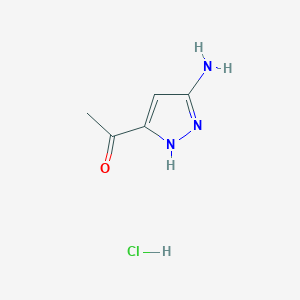
2-Amino-3-Cyclopropylbutansäurehydrochlorid
Übersicht
Beschreibung
“2-Amino-3-cyclopropylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803571-69-8 . It has a molecular weight of 179.65 and is commonly available in powder form .
Synthesis Analysis
The stereostructure of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was determined to be (2 S ,3 S )-2 through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .
Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-3-cyclopropylbutanoic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstumsregulation
2-Amino-3-Cyclopropylbutansäurehydrochlorid: wurde als neuartiger Pflanzenwachstumsregulator identifiziert . Es wurde aus dem Pilz Amanita castanopsidis Hongo isoliert und hat gezeigt, dass es das Wurzelwachstum bei Salatsetzlingen deutlich hemmt. Seine biologische Aktivität ist vergleichbar mit Indol-3-Essigsäure, einem bekannten Pflanzenwachstumshormon.
Stereochemieforschung
Die Verbindung war Gegenstand der Stereochemieforschung, insbesondere bei der Bestimmung der Stereostruktur neuartiger α-Aminosäuren . Durch racemische und enantioselektive Synthesen wurde die Stereochemie von 2-Amino-3-Cyclopropylbutansäure als (2S,3S) bestimmt, was für das Verständnis der Struktur-Aktivitäts-Beziehungen entscheidend ist.
Synthese von Cyclopropan-haltigen Aminosäuren
Cyclopropan-haltige Aminosäuren weisen ein breites Spektrum an biologischen Aktivitäten auf. Die Synthese von 2-Amino-3-Cyclopropylbutansäure trägt zur Erforschung dieser Aktivitäten bei und hilft bei der Entwicklung verwandter Verbindungen mit potenziellen pharmazeutischen Anwendungen .
Materialwissenschaft
Aufgrund seiner einzigartigen Struktur kann This compound in der Materialwissenschaft verwendet werden, um die Eigenschaften von Cyclopropanringen und ihren Einfluss auf die physikalischen Eigenschaften von Materialien zu untersuchen .
Chemische Synthese
Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei der Herstellung komplexer Moleküle für die Medikamentenentwicklung und andere chemische Produkte .
Analytische Chemie
In der analytischen Chemie kann This compound aufgrund seiner klar definierten Struktur und Eigenschaften als Referenzverbindung für die Kalibrierung und Methodenentwicklung verwendet werden .
Chromatographie
Die ausgeprägten chemischen Eigenschaften der Verbindung machen sie für chromatografische Studien geeignet, bei denen sie zum Testen und Verfeinern chromatografischer Techniken verwendet werden kann .
Forschung in den Biowissenschaften
In den Biowissenschaften kann This compound aufgrund seiner Reaktivität und Stabilität in biochemischen Assays und als Reagenz in molekularbiologischen Experimenten verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Amino-3-cyclopropylbutanoic acid hydrochloride is a novel plant growth regulator
Mode of Action
It’s known that the compound substantially inhibits root elongation in lettuce seedlings , suggesting it may interact with cellular processes involved in root growth
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-3-cyclopropylbutanoic acid hydrochloride are not clearly defined in the available literature. Given its role as a plant growth regulator, it’s likely that it influences pathways related to plant growth and development. Its inhibitory effect on root elongation suggests it may impact pathways involved in cell division and elongation .
Result of Action
As a plant growth regulator, 2-Amino-3-cyclopropylbutanoic acid hydrochloride affects plant growth patterns. It has been reported to substantially inhibit root elongation in lettuce seedlings . This suggests that the compound may alter cellular processes in the root, potentially impacting cell division and elongation.
Biochemische Analyse
Biochemical Properties
2-Amino-3-cyclopropylbutanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural similarity to natural amino acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of lettuce roots by affecting the mechanical extensibility of cell walls . This interaction suggests that 2-Amino-3-cyclopropylbutanoic acid hydrochloride may interfere with enzymes involved in cell wall synthesis or modification.
Cellular Effects
The effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride on cellular processes are profound. It has been observed to inhibit root elongation in lettuce seedlings, indicating its impact on cell growth and development . This compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the mechanical properties of cell walls and potentially affecting the activity of key enzymes involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro settings . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Amino-3-cyclopropylbutanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. It is important to determine the threshold levels for safe and effective use of this compound in research .
Metabolic Pathways
2-Amino-3-cyclopropylbutanoic acid hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The exact pathways and interactions are still being studied, but its role in metabolism is evident from its biochemical properties .
Transport and Distribution
The transport and distribution of 2-Amino-3-cyclopropylbutanoic acid hydrochloride within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Understanding these interactions is essential for determining its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-3-cyclopropylbutanoic acid hydrochloride affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
2-amino-3-cyclopropylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(5-2-3-5)6(8)7(9)10;/h4-6H,2-3,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYRVFRZYXFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-69-8 | |
| Record name | 2-amino-3-cyclopropylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)




![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

